3-Chlorothietane 1,1-dioxide
Overview
Description
3-Chlorothietane 1,1-dioxide is a chemical compound that belongs to the family of thietane dioxides, which are characterized by a four-membered sulfur-containing ring with two oxygen atoms double-bonded to the sulfur atom. The presence of a chlorine substituent at the third position of the ring structure adds to the chemical complexity and reactivity of this compound .
Synthesis Analysis
The synthesis of 3-Chlorothietane 1,1-dioxide can be achieved through a series of chemical reactions starting from commercially available precursors. An example of such a synthesis route is the photochemical reaction of thietane 1,1-dioxide, which involves halogenation and oxidation steps to introduce the chlorine substituent and the dioxide functionality, respectively . Additionally, a new reagent, 3,5-dibromo-1-(1,1-dioxothietanyl-3)-1,2,4-triazole, has been introduced for the synthesis of 3-substituted thietane 1,1-dioxides, which could potentially be applied to the synthesis of 3-Chlorothietane 1,1-dioxide .
Molecular Structure Analysis
The molecular structure of 3-Chlorothietane 1,1-dioxide has been studied using NMR spectroscopy and X-ray crystallography. These studies have revealed a slight puckering of the thietane ring and a preferred axial orientation of the substituents, including the chlorine atom . The internal rotational angles of the substituents have been calculated and compared with X-ray data, providing insight into the three-dimensional conformation of the molecule .
Chemical Reactions Analysis
3-Chlorothietane 1,1-dioxide can participate in various chemical reactions due to its reactive chlorine substituent and strained ring system. For instance, it can act as a diene in Diels-Alder reactions with different dienophiles, leading to the formation of various chloro- and fluoro-substituted aromatic compounds or cyclic chlorofluorodienes . The reactivity of the chlorine substituent also allows for further functionalization of the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Chlorothietane 1,1-dioxide are influenced by its molecular structure. The carbon-13 chemical shifts of the α- and β-carbon atoms have been correlated with the nature of the sulfur atom and the 3-substituent, revealing the 'four-membered ring sulfone effect' where the α-carbon is unusually deshielded and the β-carbon is unusually shielded . The coupling constants and chemical shifts obtained from NMR studies provide valuable information about the electronic environment of the molecule .
Scientific Research Applications
Organic Synthesis and Photochemical Reactions : 3-Chlorothietane 1,1-dioxide is used as an intermediate in organic syntheses, particularly in the production of thiete 1,1-dioxide. Its synthesis involves processes like dehydrohalogenation and chlorination, as well as oxidation and photochemical reactions (Sedergran & Dittmer, 2003).
Nuclear Magnetic Resonance (NMR) Analysis : The compound has been extensively studied using NMR spectroscopy. For instance, the NMR spectrum of 3-chlorothietane has been analyzed using computer techniques, providing insights into its structure and behavior (Keller, Lusebrink & Sederholm, 1966).
Polymer Chemistry : In polymer chemistry, 3-chlorothietane is used for homopolymerization, demonstrating a facile structural rearrangement under certain conditions. This results in copolymers with unique properties (Zussman & Tirrell, 1982).
Structural and Conformational Studies : Detailed structural and conformational studies of 3-chlorothietane 1,1-dioxide and related compounds have been conducted. This includes analysis of proton nuclear resonance spectra and X-ray investigations, providing insights into molecular structures and orientations (Cistaro et al., 1975).
Synthesis of Substituted Thietane 1,1-Dioxides : The compound is also used in the synthesis of various substituted thietane 1,1-dioxides, a process involving reactions with sodium alcoholates and phenolates (Klen, Khaliullin & Makarova, 2008).
Pharmaceutical Research : Some derivatives of 3-chlorothietane 1,1-dioxide have been synthesized and studied for their antidepressant activity, indicating its potential in pharmaceutical applications. Toxicological and pharmacokinetic properties of these derivatives were also predicted using computational methods (Klen et al., 2017).
Mechanism of Action
Target of Action
It has been used in proteomics research , suggesting that it may interact with proteins or other biomolecules.
Mode of Action
A study on a 3-substituted thietane-1,1-dioxide derivative (n-199/1) suggests that it may act on serotonergic, noradrenergic, dopaminergic, and cholinergic neurotransmission . The mechanism of action of N-199/1 is probably due to stimulation of serotonergic 5HT1A-receptors and/or blockade of 5HT2A/2C-receptors and/or α2-adrenergic receptors; dopaminergic and cholinergic receptors may also be involved .
Biochemical Pathways
Given its potential interaction with various neurotransmission systems, it may influence several pathways related to these systems .
properties
IUPAC Name |
3-chlorothietane 1,1-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO2S/c4-3-1-7(5,6)2-3/h3H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGRPTSHTMXAKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1(=O)=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20295431 | |
Record name | 3-Chloro-1lambda~6~-thietane-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20295431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chlorothietane 1,1-dioxide | |
CAS RN |
15953-83-0 | |
Record name | 3-Chlorothietane 1,1-dioxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101856 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Chloro-1lambda~6~-thietane-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20295431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-1lambda6-thietane-1,1-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-Chlorothietane 1,1-dioxide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4F3TNF46Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 3-Chlorothietane 1,1-dioxide in the synthesis of 3-Chlorothiete 1,1-dioxide?
A1: The research paper describes 3-Chlorothietane 1,1-dioxide as an intermediate in the synthesis of 3-Chlorothiete 1,1-dioxide []. The process involves a dehydrohalogenation reaction where 3-Chlorothietane 1,1-dioxide is treated to eliminate hydrogen chloride (HCl), resulting in the formation of the desired product, 3-Chlorothiete 1,1-dioxide.
Q2: Can you provide more details about the dehydrohalogenation reaction used to synthesize 3-Chlorothiete 1,1-dioxide?
A2: While the specific reaction conditions are not fully elaborated in the provided abstract, the paper mentions that the synthesis involves using 3-Chlorothietane 1,1-dioxide (8.0 g, 0.057 mol) as a starting material []. It also lists "elimination, dehydrohalogenation" and "toluene" as keywords, suggesting that the reaction likely occurs in toluene as a solvent and involves the elimination of hydrogen chloride [].
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